![molecular formula C12H13NO2 B6496813 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole CAS No. 1455679-25-0](/img/structure/B6496813.png)

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

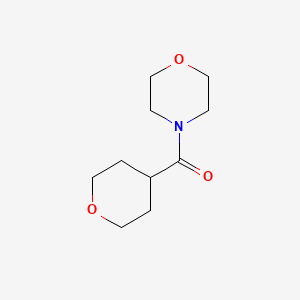

This compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The “methyl” groups suggest the presence of -CH3 groups, and “phenoxy” indicates a phenol group connected through an oxygen atom. The “oxazole” part suggests a five-membered ring containing one oxygen atom and one nitrogen atom .

Molecular Structure Analysis

The molecular structure would be based on the arrangement of the atoms and the bonds between them. The oxazole ring, being a heterocyclic compound, would form the core of the molecule, with the methyl and phenoxy groups attached at the specified positions .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The oxazole ring might undergo reactions typical for heterocyclic compounds, while the methyl and phenoxy groups could participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure. The presence of the polar oxazole ring and phenoxy group might influence these properties .Scientific Research Applications

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole has been studied extensively in recent years due to its potential applications in the fields of science and medicine. It has been investigated as a potential antioxidant, antimicrobial, and anti-inflammatory agent. In addition, this compound has also been studied for its potential applications in cancer therapy and as an anti-diabetic agent.

Mechanism of Action

The exact mechanism of action of 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole is still not fully understood. However, it is believed that this compound may act as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species. In addition, this compound may also act as an antimicrobial agent by inhibiting the growth of bacteria and fungi.

Biochemical and Physiological Effects

This compound has been shown to possess a variety of biochemical and physiological effects. In animal studies, this compound has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. In addition, this compound has been shown to possess anti-diabetic and anti-cancer activities in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole has several advantages for laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized in the laboratory. In addition, this compound is a stable compound and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound can be toxic to some organisms and can cause adverse reactions in some animal models.

Future Directions

The potential applications of 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole are still being explored. Further research is needed to better understand the mechanism of action of this compound and to identify new uses for this compound. In addition, further studies are needed to evaluate the safety and efficacy of this compound for various medical conditions. Possible future directions for research on this compound include the development of more effective delivery systems, the evaluation of this compound as an adjuvant for cancer therapy, and the investigation of this compound as an anti-diabetic agent.

Synthesis Methods

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole can be synthesized in a variety of ways, including a condensation reaction between 2-methylphenol and 2-aminoacetaldehyde, or a condensation reaction between 2-methylphenol and 2-aminobenzaldehyde. In addition, this compound can also be synthesized by a reaction between 2-methylphenol and ethyl acetoacetate. The synthesis of this compound from 2-methylphenol and 2-aminoacetaldehyde is the most commonly used method.

Safety and Hazards

properties

IUPAC Name |

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-5-3-4-6-12(9)14-8-11-7-10(2)15-13-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKRXKODKZLHEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B6496737.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)

![N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6496748.png)

![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)

![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)

![2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6496774.png)

![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)

![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)

![[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B6496805.png)

![2-[benzyl(methyl)amino]cyclopentan-1-ol](/img/structure/B6496814.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B6496818.png)

![3-[(2-fluorophenoxy)methyl]pyridine](/img/structure/B6496830.png)

![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)